Honokiol Exhibits 6.2-Fold Greater Potency than Magnolol in Inhibiting Superoxide Generation by Human Neutrophils
In a direct head-to-head comparison of the anti-inflammatory activity of natural biphenyl-type neolignans, honokiol exhibited significantly greater potency than its structural isomer magnolol in inhibiting superoxide (O2−) generation by human neutrophils stimulated with N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) in the presence of cytochalasin B (CB). The IC50 of honokiol was determined to be 0.71 ± 0.13 μg/mL, while the IC50 of magnolol was 4.4 ± 0.2 μg/mL [1]. This represents a 6.2-fold difference in inhibitory potency between the two isomers.
| Evidence Dimension | Inhibition of O2− generation (IC50) |
|---|---|
| Target Compound Data | 0.71 ± 0.13 μg/mL |
| Comparator Or Baseline | Magnolol: 4.4 ± 0.2 μg/mL |
| Quantified Difference | 6.2-fold greater potency for honokiol |
| Conditions | Human neutrophils stimulated with fMLP/CB |
Why This Matters
For researchers investigating neutrophil-mediated inflammatory responses or oxidative burst, honokiol provides a substantially more potent tool compound than magnolol, reducing the required concentration to achieve equivalent inhibition.
- [1] Chung CY, Kuo WL, Hwang TL, Chung MI, Chen JJ. Biphenyl-type neolignan derivatives from the twigs of Magnolia denudata and their anti-inflammatory activity. Chem Biodivers. 2015;12(8):1263-1270. doi:10.1002/cbdv.201400297 View Source
